Salvicin

Description

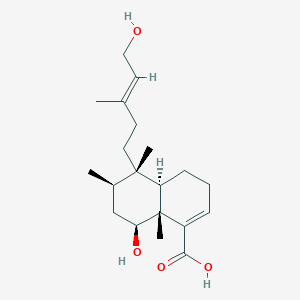

Salvicin is a cytotoxic compound isolated from various species of the Salvia genus, a plant family renowned for its bioactive secondary metabolites. This compound exerts its effects through modulation of key molecular pathways:

- Mechanism of Action: this compound inhibits the expression of the mdr-1 gene, which encodes P-glycoprotein (P-gp), a critical mediator of chemoresistance . Concurrently, it activates the c-Jun N-terminal kinase (JNK) pathway, leading to phosphorylation of c-Jun and increased DNA-binding activity of the AP-1 transcription factor. This dual action disrupts cancer cell proliferation and DNA repair mechanisms .

- Therapeutic Significance: this compound’s ability to reverse MDR in leukemia cells (e.g., K562/A02) positions it as a promising candidate for overcoming resistance to conventional chemotherapies .

Properties

CAS No. |

104700-94-9 |

|---|---|

Molecular Formula |

C20H32O4 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H32O4/c1-13(9-11-21)8-10-19(3)14(2)12-17(22)20(4)15(18(23)24)6-5-7-16(19)20/h6,9,14,16-17,21-22H,5,7-8,10-12H2,1-4H3,(H,23,24)/b13-9+/t14-,16-,17+,19+,20+/m1/s1 |

InChI Key |

GTOZGWPAQKVWLE-DLOZJNQXSA-N |

SMILES |

CC1CC(C2(C(C1(C)CCC(=CCO)C)CCC=C2C(=O)O)C)O |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CCC=C2C(=O)O)C)O |

Canonical SMILES |

CC1CC(C2(C(C1(C)CCC(=CCO)C)CCC=C2C(=O)O)C)O |

Synonyms |

Salvicin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Salvicin belongs to a broader class of cytotoxic diterpenoids and phenolic compounds found in Salvia species. Below, we compare its properties with two structurally or functionally analogous compounds: salvinal and tanshinone.

Table 1: Comparative Analysis of this compound, Salvinal, and Tanshinone

Detailed Analysis

Structural and Functional Similarities Salvinal: Like this compound, salvinal is isolated from Salvia species and demonstrates potent cytotoxicity. However, its mechanism remains less defined. It shows notable activity against Burkitt’s lymphoma (Raji cells) but lacks documented evidence of MDR modulation . Tanshinone: A well-studied diterpenoid from Salvia miltiorrhiza, tanshinone exhibits broader therapeutic applications, including anticancer, anti-inflammatory, and cardioprotective effects.

For instance, this compound reduces mdr-1-mediated efflux in leukemia cells, enhancing the retention of chemotherapeutic agents . In contrast, salvinal and tanshinone exhibit higher direct cytotoxicity in certain models. Salvinal achieves >50% inhibition of Raji cells at 21 µg/mL, while tanshinone’s IC₅₀ ranges from 5–20 µM across cell lines .

Limitations and Research Gaps Salvinal: Limited data on its pharmacokinetics and long-term safety. Tanshinone: While mechanistically well-characterized, its efficacy in MDR models is understudied compared to this compound. this compound: Requires further in vivo validation to confirm preclinical promise.

Research Implications

- This compound : Prioritize studies on its synergy with existing chemotherapies in MDR models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.